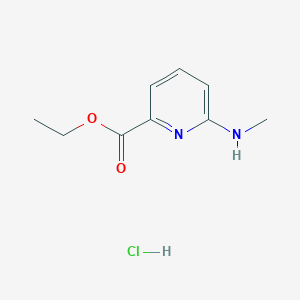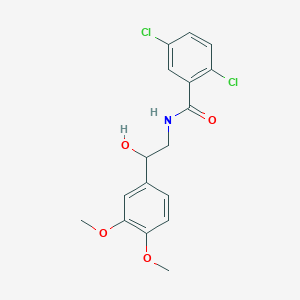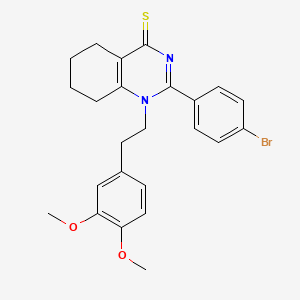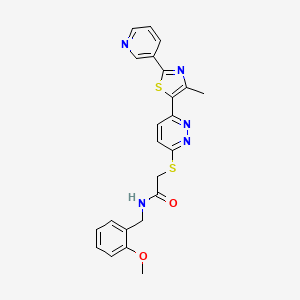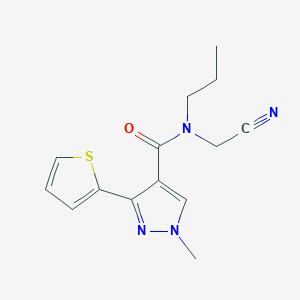
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAP is a small molecule that has been synthesized and studied for its ability to interact with opioid receptors in the brain. In We will also discuss the advantages and limitations of using CTAP in lab experiments and list potential future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide belongs to a class of compounds that have been extensively researched for their synthesis, characterization, and potential biological activities. Studies in this area often focus on the synthesis of pyrazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of these compounds in developing new therapeutics and materials with unique properties (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Research has also delved into the cytotoxicity of new synthesized pyrazole derivatives, revealing their potential in cancer therapy. A study on the cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells provides valuable insights into the therapeutic prospects of these compounds (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor activities of pyrazole derivatives are areas of significant interest. Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds derived from similar frameworks, exhibiting high inhibitory effects when screened for antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, some compounds have shown promising results in in vitro antimicrobial activity tests, indicating their potential as new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Insecticidal Activity
The insecticidal properties of pyrazole-4-carboxamide derivatives have been investigated, revealing that certain substitutions on the pyrazole ring enhance insecticidal activity. This research contributes to the development of new agrochemicals with potential applications in pest control (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for the design of compounds with targeted biological activities. Studies in this domain have facilitated the identification of structural requirements for potent and selective activity against specific biological targets, aiding in the rational design of new compounds with improved efficacy and selectivity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-18(8-6-15)14(19)11-10-17(2)16-13(11)12-5-4-9-20-12/h4-5,9-10H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGYZLEEQYCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)
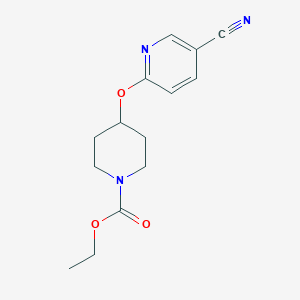
![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)
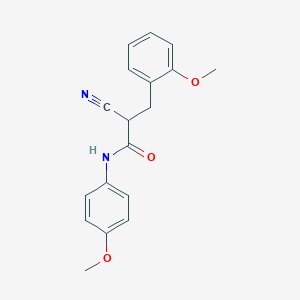
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)
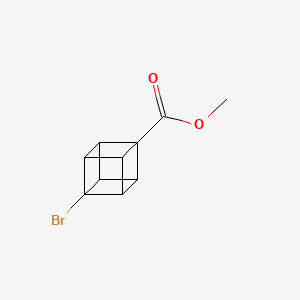
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)
